Arundoin

Description

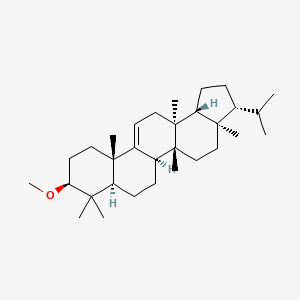

Structure

3D Structure

Properties

Molecular Formula |

C31H52O |

|---|---|

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(3R,3aR,5aR,5bR,7aR,9S,11aS,13aS,13bR)-9-methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene |

InChI |

InChI=1S/C31H52O/c1-20(2)21-10-13-25-29(21,6)18-19-30(7)23-11-12-24-27(3,4)26(32-9)15-16-28(24,5)22(23)14-17-31(25,30)8/h14,20-21,23-26H,10-13,15-19H2,1-9H3/t21-,23+,24+,25-,26+,28-,29-,30-,31+/m1/s1 |

InChI Key |

MRNPHCMRIQYRFU-KXUMSINMSA-N |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C)C |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Arundoin: Structure, Properties, and Methodologies

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of Arundoin, a triterpenoid natural product. Due to a notable lack of published research on its specific biological activities, this document focuses on its established chemical characteristics. It also outlines generalized experimental protocols for the isolation and structural elucidation of similar triterpenoids from plant sources, which can serve as a foundational methodology for future research on this compound. All available quantitative data has been systematically organized into tables for clarity and comparative analysis.

Chemical Identity and Physicochemical Properties

This compound is a complex triterpenoid compound found in various plant species, including Imperata cylindrica, Arundo conspicua, Euphorbia supina, and Euphorbia maculata[1][2]. Its core structure is a pentacyclic system characteristic of the D:C-Friedo-B':A'-neogammacerane skeleton[3][4].

Chemical Identifiers

The following table summarizes the key identifiers for this compound, facilitating its unambiguous identification in chemical databases and literature.

| Identifier | Value | Reference |

| IUPAC Name | (3R,3aR,5aR,5bR,7aR,9S,11aS,13aS,13bR)-9-methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene | [3] |

| CAS Number | 4555-56-0 | [1][4] |

| Molecular Formula | C₃₁H₅₂O | [1][3] |

| InChI | InChI=1S/C31H52O/c1-20(2)21-10-13-25-29(21,6)18-19-30(7)23-11-12-24-27(3,4)26(32-9)15-16-28(24,5)22(23)14-17-31(25,30)8/h14,20-21,23-26H,10-13,15-19H2,1-9H3/t21-,23+,24+,25-,26+,28-,29-,30-,31+/m1/s1 | [3][4] |

| InChIKey | MRNPHCMRIQYRFU-KXUMSINMSA-N | [3][4] |

| Canonical SMILES | CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(CC--INVALID-LINK--OC)C)C)C)C | [3] |

| ChEBI ID | CHEBI:80794 | [3] |

| PubChem CID | 12308619 | [3] |

Physicochemical and Experimental Properties

This table presents the known experimental and computed physicochemical properties of this compound. This data is critical for designing experimental conditions for its extraction, purification, and formulation.

| Property | Value | Reference / Note |

| Molecular Weight | 440.7 g/mol | [2][3] |

| Exact Mass | 440.401816278 Da | [2][3] |

| Melting Point | 242-243 °C | [5] |

| Optical Rotation | [α]D -5.3 (c, 0.8 in CHCl₃) | [5] |

| Water Solubility | 6.538 x 10⁻⁶ mg/L @ 25 °C | [1] (Estimated) |

| XLogP3-AA | 9.5 | [1] (Estimated) |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [6] |

| Classification | Triterpenoid | [3][7] |

Spectroscopic Data

Structural elucidation of this compound relies on standard spectroscopic techniques. While detailed analyses from primary literature are scarce in the searched results, data is available in public repositories.

-

Nuclear Magnetic Resonance (NMR): A ¹³C NMR spectrum is available on SpectraBase, indicating key chemical shifts in a CDCl₃ solvent. The reference provided is J.W.BLUNT,M.H.G.MUNRO, ORG.MAGN.RES.,13,26(1980)[4].

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available in the SpectraBase repository, accessible via PubChem[2].

-

Mass Spectrometry (MS): The exact mass is derived from high-resolution mass spectrometry, providing confirmation of the elemental composition[2][3].

Biological Activity and Signaling Pathways

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of this compound's biological activity. Currently, there are no published studies detailing the specific pharmacological effects, mechanism of action, or modulation of cellular signaling pathways by isolated this compound.

While its source plant, Imperata cylindrica, is used in traditional medicine and its extracts have shown antibacterial and antiparasitic activities, these properties are attributable to the complex mixture of phytochemicals present and not specifically to this compound[8][9]. Further research is required to isolate this compound to a high purity and perform systematic screening to determine its cytotoxic, anti-inflammatory, antimicrobial, or other potential therapeutic activities. Without this primary data, no signaling pathways involving this compound can be described.

Experimental Protocols

The following sections describe generalized, yet detailed, methodologies that serve as a standard approach for the isolation and characterization of triterpenoids like this compound from plant sources.

Generalized Protocol for Isolation and Purification

This protocol is a composite of standard methodologies for the extraction of moderately polar compounds from dried plant material, such as the roots or rhizomes of Imperata cylindrica[9][10][11].

-

Sample Preparation: Air-dry the plant material (e.g., rhizomes) and grind it into a fine powder to maximize the surface area for extraction.

-

Maceration Extraction:

-

Soak the powdered plant material in a suitable solvent, such as methanol or ethanol (e.g., 1:10 w/v ratio), for 24-48 hours at room temperature with continuous agitation[10].

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., n-hexane, followed by ethyl acetate). Triterpenoids like this compound are expected to partition into the less polar fractions (e.g., ethyl acetate)[10].

-

Evaporate the solvent from the desired fraction to yield a semi-purified extract.

-

-

Chromatographic Purification:

-

Subject the semi-purified extract to gravity column chromatography over silica gel.

-

Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify and pool fractions containing the compound of interest.

-

-

Final Purification: For obtaining high-purity this compound, further purification of the pooled fractions can be achieved through techniques such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.

Generalized Protocol for Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS):

-

Perform High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), to determine the accurate mass of the molecular ion.

-

This data is used to calculate the precise molecular formula.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum to identify key functional groups present in the molecule, such as C-H (alkane), C=C (alkene), and C-O (ether) stretches.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire a proton NMR spectrum. This provides information on the number of different proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (neighboring protons).

-

¹³C NMR: Acquire a carbon NMR spectrum to determine the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC): If the structure is complex, acquire two-dimensional NMR spectra.

-

COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular backbone.

-

-

References

- 1. Phytochemistry and pharmacological activities of Arundina graminifolia (D.Don) Hochr. And other common Orchidaceae medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C31H52O | CID 12308619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Showing Compound this compound (FDB013589) - FooDB [foodb.ca]

- 6. THE CONSTITUENTS AND BIOLOGICAL EFFECTS OF ARUNDO DONAX-A REVIEW | Semantic Scholar [semanticscholar.org]

- 7. The biological activity of auranofin: implications for novel treatment of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. scholar.unair.ac.id [scholar.unair.ac.id]

- 10. Isolation and identification of a flavonoid compound and in vivo lipid-lowering properties of Imperata cylindrica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Isolation and identification of a flavonoid compound and in vivo lipid-lowering properties of Imperata cylindrica | Semantic Scholar [semanticscholar.org]

Unraveling the Putative Biosynthetic Route of Arundoin in Arundo donax: A Proposed Pathway and Research Framework

Foreword

Arundoin, a pentacyclic triterpenoid identified in the giant reed, Arundo donax, represents a class of complex natural products with potential pharmacological significance. Despite the growing interest in the chemical constituents of A. donax, primarily for its applications in biofuel production and its invasive ecological footprint, the biosynthetic pathway leading to this compound remains unelucidated. This technical guide synthesizes the current understanding of triterpenoid biosynthesis to propose a putative pathway for this compound in A. donax. It is intended for researchers, scientists, and drug development professionals, providing a foundational framework to stimulate and guide future research in this area. Given the nascent stage of research into this compound's biosynthesis, this document highlights the significant knowledge gaps and outlines general experimental protocols that could be employed to validate the proposed pathway.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of triterpenoids is a conserved process in plants, originating from the isoprenoid pathway. The proposed pathway for this compound is constructed based on this well-established framework and the known structure of this compound.

1.1. The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The initial steps of isoprenoid biosynthesis, which provide the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), occur through two independent pathways in plants: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. While the MEP pathway is primarily responsible for the synthesis of monoterpenes, diterpenes, and carotenoids, the MVA pathway is the main source of precursors for sesquiterpenes and triterpenoids. Therefore, the biosynthesis of this compound is presumed to originate from the MVA pathway.

1.2. Formation of Squalene

The C5 units, IPP and DMAPP, are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). Two molecules of FPP are then reductively coupled in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to yield the C30 linear triterpene precursor, squalene.

1.3. Cyclization of Squalene

The crucial step that generates the vast diversity of triterpenoid skeletons is the cyclization of squalene. This process is initiated by the epoxidation of squalene to 2,3-oxidosqualene by squalene epoxidase (SQE). Subsequently, a specific oxidosqualene cyclase (OSC), also known as a triterpene synthase, catalyzes a concerted series of cyclization and rearrangement reactions to form a specific carbocation intermediate, which is then terminated by deprotonation or water capture to yield the final triterpenoid backbone.

Based on the structure of this compound, it is hypothesized that a specific OSC in Arundo donax cyclizes 2,3-oxidosqualene to form a pentacyclic triterpene skeleton.

1.4. Post-Cyclization Modifications

Following the formation of the core triterpenoid skeleton, a series of post-cyclization modifications, including oxidation, hydroxylation, glycosylation, and methylation, are carried out by tailoring enzymes such as cytochrome P450 monooxygenases (CYP450s), glycosyltransferases (GTs), and methyltransferases (MTs). These modifications lead to the final structure of this compound. The specific enzymes responsible for these modifications in the biosynthesis of this compound are yet to be identified.

A proposed biosynthetic pathway for this compound is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of this compound in Arundo donax.

Quantitative Data

At present, there is a complete lack of quantitative data regarding the biosynthesis of this compound in Arundo donax. Key data that needs to be generated includes:

-

Enzyme Kinetics: Michaelis-Menten kinetics (Km and kcat) for the putative OSC and tailoring enzymes.

-

Metabolite Concentrations: The in planta concentrations of this compound and its biosynthetic intermediates in different tissues and at various developmental stages of A. donax.

-

Gene Expression Levels: Transcript abundance of the genes encoding the biosynthetic enzymes under different environmental conditions or upon elicitor treatment.

Future research should focus on generating this data to build a comprehensive understanding of the pathway's regulation and flux.

Experimental Protocols

To elucidate and validate the proposed biosynthetic pathway of this compound, a combination of transcriptomic, proteomic, and metabolomic approaches will be necessary. The following are detailed methodologies for key experiments that would be instrumental in this endeavor.

3.1. Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify putative genes involved in this compound biosynthesis from the Arundo donax transcriptome.

Methodology:

-

RNA Extraction and Sequencing: Extract total RNA from various tissues of A. donax (e.g., leaves, stems, rhizomes) and construct cDNA libraries. Perform high-throughput sequencing (e.g., Illumina RNA-Seq).

-

De Novo Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome using software such as Trinity or SOAPdenovo-Trans.

-

Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG) using BLASTx.

-

Candidate Gene Mining: Identify transcripts homologous to known triterpenoid biosynthetic genes, including squalene synthase (SQS), squalene epoxidase (SQE), oxidosqualene cyclases (OSCs), and cytochrome P450s (CYP450s).

-

Differential Gene Expression Analysis: Compare transcript abundance between tissues with high and low this compound content to identify candidate genes that are co-expressed with this compound accumulation.

3.2. Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified from the transcriptome analysis.

Methodology:

-

Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast). Express the recombinant proteins in a suitable heterologous host.

-

Enzyme Assays for OSCs:

-

Prepare microsomes or cell-free extracts from the yeast or E. coli expressing the candidate OSC.

-

Incubate the enzyme preparation with the substrate, 2,3-oxidosqualene.

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare the retention time and mass spectrum with an authentic standard of the expected triterpene.

-

-

Enzyme Assays for CYP450s:

-

Co-express the candidate CYP450 with a cytochrome P450 reductase (CPR) in a host system like yeast.

-

Incubate the microsomes with the putative triterpene substrate and NADPH.

-

Analyze the reaction products by LC-MS to identify hydroxylated or otherwise modified triterpenoids.

-

3.3. Metabolite Profiling of Arundo donax

Objective: To identify and quantify this compound and its potential biosynthetic intermediates in A. donax.

Methodology:

-

Sample Preparation: Harvest and freeze-dry plant tissues. Grind the dried tissues to a fine powder.

-

Extraction: Extract the metabolites using a suitable solvent system (e.g., methanol/chloroform/water).

-

Metabolite Analysis:

-

GC-MS Analysis: For volatile or derivatized triterpenoids. Derivatize the extract with a silylating agent (e.g., BSTFA) before injection.

-

LC-MS Analysis: For non-volatile triterpenoids. Use a reverse-phase C18 column with a water/acetonitrile or methanol gradient.

-

-

Compound Identification and Quantification: Identify compounds by comparing their retention times and mass spectra with authentic standards or by detailed analysis of their fragmentation patterns. Quantify the compounds using a standard curve of the authentic standard.

An experimental workflow for the elucidation of the this compound biosynthesis pathway is illustrated below:

Caption: Experimental workflow for elucidating the this compound biosynthesis pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Arundo donax is a scientifically uncharted territory. The pathway proposed herein serves as a hypothesis to be tested and refined through rigorous experimental investigation. The outlined experimental protocols provide a roadmap for researchers to identify the genes and enzymes involved and to quantify the metabolic flux through the pathway. Elucidating the this compound biosynthetic pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open avenues for the metabolic engineering of A. donax or microbial hosts for the sustainable production of this and other valuable triterpenoids. The significant gaps in our knowledge underscore the exciting opportunities for discovery in this field.

Arundoin: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arundoin is a naturally occurring triterpenoid that has been identified in several plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound, available information on its abundance, and generalized experimental protocols for its isolation and quantification. Due to the limited specific quantitative data for this compound in the current literature, this guide also presents general methodologies for the analysis of related triterpenoids, which can be adapted for targeted studies on this compound. Furthermore, a putative biosynthetic pathway for this compound, based on the established pathway for friedelane-type triterpenoids, is detailed. This document aims to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound.

Natural Sources and Abundance

This compound has been identified in a select number of plant species, primarily within the Euphorbiaceae and Poaceae families. While qualitative identification has been established, specific quantitative data on the abundance of this compound remains limited in the published literature.

Table 1: Natural Sources of this compound

| Family | Species | Common Name | Plant Part(s) Containing this compound |

| Euphorbiaceae | Euphorbia supina | Prostrate Spurge | Whole Plant |

| Euphorbiaceae | Euphorbia maculata[1][2][3][4] | Spotted Spurge | Whole Plant[1][2][3][4] |

| Poaceae | Imperata cylindrica[5][6] | Cogon Grass | Rhizomes & Roots[5][6] |

| Poaceae | Arundo conspicua | - | Not Specified |

Note on Abundance: To date, specific quantitative studies detailing the concentration of this compound (e.g., in mg/g of dry plant material) in these sources have not been widely reported. The presence of this compound is confirmed, but its abundance relative to other phytochemicals is not well-documented. Further quantitative analysis is required to establish the yield of this compound from these natural sources.

Experimental Protocols

The following protocols are generalized methods for the isolation and quantification of triterpenoids from plant matrices. These can be adapted and optimized for the specific analysis of this compound.

General Protocol for the Isolation of Triterpenoids from Euphorbia Species

This protocol outlines a common procedure for the extraction and isolation of triterpenoids from the latex-producing plants of the Euphorbia genus.

1. Plant Material Collection and Preparation:

- Collect fresh, healthy plant material (Euphorbia supina or Euphorbia maculata).

- Thoroughly wash the plant material with distilled water to remove any debris.

- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

- Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material in a suitable organic solvent. A common approach is to use a non-polar solvent like n-hexane initially to remove lipids, followed by extraction with a solvent of intermediate polarity such as dichloromethane or ethyl acetate, and finally with a polar solvent like methanol.

- Perform the extraction at room temperature with continuous agitation for 24-48 hours. The process can be repeated multiple times with fresh solvent to ensure exhaustive extraction.

- Alternatively, Soxhlet extraction can be employed for a more efficient extraction process.

3. Fractionation and Purification:

- Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

- The crude extract can be fractionated using column chromatography. A silica gel stationary phase is typically used, with a gradient mobile phase of increasing polarity (e.g., starting with n-hexane and gradually introducing ethyl acetate).

- Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate). Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

- Fractions showing similar TLC profiles can be combined and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

General Protocol for Quantification of Triterpenoids by HPLC

This protocol describes a general method for the quantitative analysis of triterpenoids using HPLC.

1. Preparation of Standard Solutions:

- Prepare a stock solution of a certified this compound standard (if available) or a related triterpenoid standard of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

- Prepare a series of calibration standards by serial dilution of the stock solution to cover a range of concentrations.

2. Sample Preparation:

- Accurately weigh a known amount of the dried, powdered plant material.

- Extract the sample using a validated extraction method (as described in 2.1).

- Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions (General Example):

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A gradient elution is often used, for example, a mixture of acetonitrile and water, or methanol and water. The gradient program should be optimized to achieve good separation of the target analyte from other components in the extract.

- Flow Rate: Typically 1.0 mL/min.

- Detection: UV detector, with the wavelength set to an appropriate value for this compound (e.g., determined by UV-Vis spectroscopy of the pure compound, likely in the range of 200-210 nm for non-conjugated triterpenoids).

- Injection Volume: 10-20 µL.

4. Data Analysis:

- Generate a calibration curve by plotting the peak area of the standard against its concentration.

- Inject the prepared sample extract and determine the peak area of this compound.

- Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. The abundance can then be expressed as mg of this compound per gram of dry plant material.

Biosynthesis and Signaling Pathways

While a specific, experimentally validated biosynthetic pathway for this compound has not been detailed in the literature, its structure as a friedelane-type triterpenoid suggests it follows the well-established isoprenoid pathway.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids. The formation of the characteristic friedelane skeleton involves a series of concerted cationic rearrangements.

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflows

The following diagram illustrates a general workflow for the phytochemical analysis of plant material to identify and quantify a target compound like this compound.

Caption: General workflow for isolation and quantification.

Conclusion

This compound is a triterpenoid with a confirmed presence in several plant species, notably from the Euphorbia and Imperata genera. This guide has synthesized the current knowledge on its natural sources and provided a framework for its further investigation. A significant knowledge gap exists concerning the quantitative abundance of this compound in its natural hosts. The provided generalized experimental protocols for triterpenoid isolation and quantification offer a starting point for researchers to develop and validate specific methods for this compound. The putative biosynthetic pathway, based on the friedelane triterpenoid backbone, provides a basis for future studies in metabolic engineering and synthetic biology. Further research is warranted to fully elucidate the pharmacological potential of this compound, which begins with robust methods for its consistent isolation and quantification.

References

- 1. Triterpenoids from Euphorbia maculata and Their Anti-Inflammatory Effects | MDPI [mdpi.com]

- 2. Triterpenoids from Euphorbia maculata and Their Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Triterpenoids from Euphorbia maculata and Their Anti-Inflammatory Effects | Semantic Scholar [semanticscholar.org]

- 5. Imperata cylindrica: A Review of Phytochemistry, Pharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Isolation of Arundoin: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Arundoin, a pentacyclic triterpenoid of the fernane group. Initially isolated from the rhizomes of Imperata cylindrica (L.) Beauv. var. koenigii (Retz.) Durand et Schinz, this compound has recently garnered attention for its potential anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of the historical context of its discovery and the methodologies employed in its characterization.

Discovery and Initial Characterization

This compound was first reported in 1968 by a team of Japanese researchers, Nishimoto, Ito, Natori, and Ohmoto. Their seminal work, published in Tetrahedron, detailed the isolation and structural elucidation of several triterpenoids from Imperata cylindrica, a perennial grass widespread in tropical and subtropical regions. Alongside this compound, the researchers also identified cylindrin and fernenol.

Initial characterization identified this compound as a methyl ether of a fernane-type pentacyclic triterpenoid. Its molecular formula was determined to be C₃₁H₅₂O, with a molecular weight of 440.7 g/mol .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from spectroscopic and spectrometric analyses.

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₂O | Nishimoto et al., 1968 |

| Molecular Weight | 440.7 g/mol | PubChem CID 12308619 |

| Appearance | Crystalline solid | Nishimoto et al., 1968 |

| Melting Point | 223-225 °C | Nishimoto et al., 1968 |

| Specific Rotation ([α]D) | -25.7° (c 1.0, CHCl₃) | Nishimoto et al., 1968 |

Experimental Protocols

Extraction and Isolation

The general workflow for the extraction and isolation of this compound from Imperata cylindrica rhizomes is depicted in the following diagram.

-

Plant Material Preparation: The rhizomes of Imperata cylindrica are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered rhizomes are subjected to extraction with a non-polar solvent, such as benzene or hexane, to isolate lipophilic compounds, including triterpenoids. This is typically performed using a Soxhlet apparatus for exhaustive extraction.

-

Chromatographic Separation: The resulting crude extract is then subjected to column chromatography. Based on the practices of the era for triterpenoid separation, alumina was likely used as the stationary phase. The column is eluted with a gradient of solvents, starting with non-polar solvents and gradually increasing in polarity, to separate the different components of the extract.

-

Crystallization: The fractions containing this compound are collected, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent or solvent mixture (e.g., methanol/chloroform) to obtain pure crystalline this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, which were standard for the time, and chemical derivatization.

-

Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule, such as C-H, C-O, and C=C bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR spectroscopy at the time, this technique provided crucial information about the chemical environment of the hydrogen atoms in the molecule, aiding in the determination of the carbon skeleton and the position of substituents.

-

Mass Spectrometry (MS): This technique was used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which helped in confirming the proposed structure.

-

Chemical Derivatization: To further confirm the structure, chemical reactions such as acid hydrolysis (to cleave the ether linkage) and various oxidation reactions were likely performed to yield known compounds or derivatives that could be more easily identified.

Biological Activity and Signaling Pathways

For many years after its discovery, there was a lack of information regarding the biological activity of this compound. However, a 2021 review by Jung et al. on the phytochemistry and pharmacology of Imperata cylindrica brought to light a study demonstrating the potential anticancer effects of this compound.[1]

The study indicated that this compound can induce apoptosis in the human prostate cancer cell line, PC3. The proposed mechanism involves the cleavage of poly(ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and programmed cell death. The cleavage of PARP is a hallmark of apoptosis. This finding suggests that this compound may block the proliferation of these cancer cells by promoting apoptosis.

Further research is required to fully elucidate the specific signaling pathways through which this compound exerts its effects and to evaluate its therapeutic potential.

Conclusion

This compound, a triterpenoid first isolated from Imperata cylindrica in 1968, has a well-defined chemical structure established through classic phytochemical techniques. While its biological activities remained unexplored for decades, recent findings on its pro-apoptotic effects in prostate cancer cells have opened new avenues for research. This technical guide provides a foundational understanding of the discovery and isolation history of this compound, which will be valuable for scientists and researchers interested in the further investigation and potential development of this natural product as a therapeutic agent.

References

Arundoin: A Technical Guide to its Physical and Chemical Characteristics

Arundoin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

This compound is a naturally occurring triterpenoid found in a variety of plant species, including Imperata cylindrica and Euphorbia supina.[1][2] Triterpenoids are a class of organic compounds composed of six isoprene units, known for their diverse pharmacological activities. This technical guide provides a detailed overview of the physical and chemical characteristics of this compound, along with experimental protocols for its study and an exploration of its known biological signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its extraction, purification, formulation, and for understanding its behavior in biological systems.

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₂O | [1] |

| Molecular Weight | 440.7 g/mol | [1] |

| Monoisotopic Mass | 440.401816278 Da | [1] |

| Melting Point | 242-243 °C | FooDB |

| Boiling Point | 484.948 °C at 760 mmHg (Predicted) | Alfa Chemistry |

| Water Solubility | 6.538e-006 mg/L @ 25 °C (Estimated) | The Good Scents Company |

| logP (Octanol-Water Partition Coefficient) | 9.5 (Estimated) | [1] |

| Refractive Index | 1.524 (Predicted) | Alfa Chemistry |

| Optical Rotation | [α]D -5.3 (c, 0.8 in CHCl₃) | FooDB |

Chemical Structure and Nomenclature

-

IUPAC Name: (3R,3aR,5aR,5bR,7aR,9S,11aS,13aS,13bR)-9-methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene[1]

-

Synonyms: D:C-Friedo-B':A'-neogammacer-9(11)-ene, 3.beta.-methoxy-[1]

-

CAS Number: 4555-56-0[1]

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectral data for this compound has been reported. The chemical shifts are indicative of the complex polycyclic triterpenoid structure.

-

¹³C NMR Data: Available on SpectraBase.[3]

-

Solvent: CDCl₃[3]

-

Literature Reference: J.W.BLUNT,M.H.G.MUNRO, ORG.MAGN.RES.,13,26(1980).[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorptions for C-H, C-O, and C=C bonds.

-

Vapor Phase IR Spectra: Available on SpectraBase.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Exact Mass: 440.401816 g/mol [3]

Experimental Protocols

Detailed experimental protocols are critical for the replication of scientific findings. The following sections outline methodologies for the isolation and quantification of this compound. It is important to note that while general procedures for the extraction of similar compounds from plant sources are available, a specific, validated protocol solely for this compound is not extensively documented in the reviewed literature.

Isolation of this compound from Imperata cylindrica

The following is a generalized protocol for the isolation of triterpenoids from Imperata cylindrica, which can be adapted for the targeted isolation of this compound.

Objective: To extract and purify this compound from the dried rhizomes of Imperata cylindrica.

Materials:

-

Dried and powdered rhizomes of Imperata cylindrica

-

Methanol (96%)

-

n-hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard analytical laboratory equipment

Methodology:

-

Extraction:

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water and perform liquid-liquid partitioning with n-hexane (1:1, v/v) to remove nonpolar compounds.[4]

-

Subsequently, partition the aqueous layer with ethyl acetate (1:1, v/v) to extract compounds of intermediate polarity, including triterpenoids.[4]

-

Concentrate the ethyl acetate fraction using a rotary evaporator.

-

-

Chromatographic Purification:

-

Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mobile phase and gradually increasing the polarity.

-

Monitor the fractions using TLC, visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) and heating.

-

Combine fractions showing a spot corresponding to a triterpenoid profile.

-

Repeat the column chromatography with the combined fractions using a more refined solvent gradient to achieve higher purity.

-

-

Crystallization:

-

Attempt to crystallize the purified fraction from a suitable solvent system (e.g., methanol/chloroform) to obtain pure this compound.

-

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

This compound standard (if available)

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: To be determined based on the UV spectrum of this compound (likely in the range of 200-220 nm).

-

Injection Volume: 10 µL

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Accurately weigh the plant extract and dissolve it in methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

-

Method Validation (as per ICH guidelines):

-

Linearity: Assess the linearity of the calibration curve.

-

Precision: Determine the intra-day and inter-day precision.

-

Accuracy: Perform recovery studies by spiking a known amount of standard into a blank matrix.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Specificity: Ensure that the peak for this compound is well-resolved from other components in the extract.

-

Signaling Pathways

Recent studies have indicated that this compound possesses anticancer properties, primarily through the induction of apoptosis in cancer cells.

Apoptotic Signaling Pathway

This compound has been shown to induce apoptosis in prostate cancer cells by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway. The proposed mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of downstream caspases, ultimately resulting in programmed cell death.

Conclusion

This compound is a promising natural product with distinct physicochemical properties and potential therapeutic applications. This guide provides a foundational understanding of its characteristics for scientific and developmental purposes. Further research is warranted to fully elucidate its mechanisms of action, establish robust and validated analytical methods, and explore its full therapeutic potential. The provided protocols and pathway diagrams serve as a starting point for researchers in this endeavor.

References

Spectroscopic Data of Arundoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arundoin, a triterpenoid natural product, has garnered interest within the scientific community. A comprehensive understanding of its molecular structure is paramount for any further research and development. This technical guide provides a consolidated repository of the available spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While complete experimental datasets are not consistently available in public domains, this document compiles the accessible information and outlines the standardized experimental protocols for the acquisition of such data. This guide is intended to serve as a foundational resource for researchers engaged in the study of this compound and similar natural products.

Molecular Structure and Properties

-

IUPAC Name: (3R,3aR,5aR,5bR,7aR,9S,11aS,13aS,13bR)-9-methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene

-

Molecular Weight: 440.7 g/mol [2]

-

CAS Number: 4555-56-0

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹³C NMR Data

The ¹³C NMR spectrum of this compound has been reported in the literature.[1][4] The data was recorded in deuterochloroform (CDCl₃).[1][3] The definitive source for the chemical shifts is cited as J.W. Blunt & M.H.G. Munro, Organic Magnetic Resonance, 13 , 26 (1980).[1][4]

| Carbon Atom | Chemical Shift (δ) ppm |

| Data not publicly available | Data not publicly available |

| ... | ... |

2.1.2. ¹H NMR Data

Detailed experimental ¹H NMR data for this compound, including chemical shifts (δ), coupling constants (J), and multiplicities, are not currently available in the public domain. A representative table for the presentation of such data is provided below.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| ... | ... | ... | ... | ... |

Mass Spectrometry (MS)

The molecular formula of this compound (C₃₁H₅₂O) corresponds to a monoisotopic mass of 440.401816 Da.[1][3] A detailed experimental mass spectrum, including the relative abundances of fragment ions, is not publicly available.

| m/z | Relative Abundance (%) | Proposed Fragment |

| 440.4 | Data not publicly available | [M]⁺ |

| Data not publicly available | Data not publicly available | Data not publicly available |

| ... | ... | ... |

Infrared (IR) Spectroscopy

An infrared spectrum of this compound (vapor phase) is noted in spectral databases.[2][3] However, a detailed list of absorption bands and their corresponding functional group assignments is not provided in the available search results.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not publicly available | Data not publicly available | Data not publicly available |

| ... | ... | ... |

Experimental Protocols

The following sections detail standardized methodologies for obtaining the spectroscopic data for a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral interpretation.

-

Solvent Selection: Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, as referenced for the ¹³C NMR data).[1][3] The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube to calibrate the chemical shift scale to 0 ppm.

3.1.2. Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

-

¹H NMR:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

-

2D NMR (Optional but Recommended):

-

Perform experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to establish long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

-

Mass Spectrometry (MS)

3.2.1. Sample Preparation

-

Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be optimized for the specific ionization technique and instrument being used, typically in the range of µg/mL to ng/mL.

3.2.2. Data Acquisition

-

Ionization Technique: Electrospray ionization (ESI) is a common soft ionization method suitable for natural products like this compound.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion, which allows for the determination of the molecular formula.

-

Fragmentation Analysis (MS/MS):

-

Select the molecular ion ([M+H]⁺ or [M]⁺˙) for fragmentation.

-

Collision-Induced Dissociation (CID) is a common method to induce fragmentation, providing valuable structural information based on the resulting fragment ions.

-

Infrared (IR) Spectroscopy

3.3.1. Sample Preparation

-

KBr Pellet:

-

Grind a small amount (1-2 mg) of the solid this compound sample with anhydrous potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Thin Film:

-

Dissolve the sample in a volatile solvent.

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

3.3.2. Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement:

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Acquire the spectrum of the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis and structure elucidation of a natural product such as this compound.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

References

The Biological Role of Arundoin in Imperata cylindrica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arundoin, a fernane-type triterpenoid methyl ether, is a significant secondary metabolite found in the rhizomes and roots of Imperata cylindrica (cogon grass). This technical guide provides a comprehensive overview of the current understanding of this compound's biological role, drawing from phytochemical and pharmacological studies of I. cylindrica. While specific quantitative data and detailed experimental protocols for this compound are limited in the existing literature, this document synthesizes the available information to present its likely biosynthesis, its contribution to the plant's medicinal properties, and its potential role in allelopathy. This guide aims to serve as a foundational resource for researchers investigating this compound and its potential applications in drug development.

Introduction

Imperata cylindrica, commonly known as cogon grass, is a perennial rhizomatous grass that is recognized for its aggressive, invasive nature and its traditional use in various systems of medicine.[1][2] The rhizomes and roots of this plant are a rich source of various bioactive compounds, including a class of triterpenoids with a fernane skeleton.[3] Among these, this compound stands out as a characteristic constituent.[3] Triterpenoids in plants are known to play crucial roles in defense against herbivores and pathogens and in mediating interactions with other plants, a phenomenon known as allelopathy.[4][5][6] In the context of I. cylindrica's pharmacological profile, extracts containing this compound have demonstrated a range of activities, including anti-cancer effects.[1][7] This guide delves into the specifics of this compound's biological significance.

Biosynthesis of this compound

This compound, as a fernane-type triterpenoid, is synthesized via the mevalonate (MVA) pathway in the cytoplasm of Imperata cylindrica cells.[8][9] This pathway is a fundamental route for the production of all isoprenoids in plants. The biosynthesis begins with the conversion of acetyl-CoA to 2,3-oxidosqualene, a common precursor for all triterpenoids. The 2,3-oxidosqualene then undergoes a complex cyclization process catalyzed by a specific oxidosqualene cyclase (OSC) to form the characteristic pentacyclic fernane skeleton.[3][10] Subsequent enzymatic modifications, such as methylation, likely lead to the final structure of this compound.

Caption: Generalized biosynthesis pathway of this compound.

Biological Roles and Pharmacological Potential

The biological role of this compound in Imperata cylindrica is multifaceted, contributing to both the plant's defense mechanisms and its medicinal properties.

Allelopathic Activity

Imperata cylindrica is a notoriously invasive species, and its success is partly attributed to its allelopathic capabilities, where it releases biochemicals that inhibit the growth of neighboring plants.[5] Terpenoids are a major class of allelochemicals, and it is highly probable that this compound contributes to the allelopathic nature of I. cylindrica.[4][6][11] These compounds can be released into the soil through root exudates or the decomposition of plant matter, creating an environment that is unfavorable for competing plant species.[5]

Anti-Cancer Activity

Numerous studies have highlighted the anti-cancer potential of extracts from Imperata cylindrica. While these studies often assess the effects of complex mixtures of compounds, the presence of triterpenoids like this compound is a significant factor in this activity. Extracts from the leaves and rhizomes of I. cylindrica have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1][7] For instance, methanolic extracts of the plant have demonstrated cytotoxic effects against human breast cancer (MCF-7) and oral squamous carcinoma (SCC-9) cell lines.[12][13] Furthermore, a methanolic root extract was found to inhibit the proliferation of HeLa and CaSki cervical cancer cells and induce apoptosis and cell cycle arrest.[14] Although specific IC50 values for pure this compound are not yet available, the collective evidence points to its likely contribution to these anti-cancer properties.

Quantitative Data

Specific quantitative data for this compound in Imperata cylindrica is not extensively reported in the literature. Most studies focus on the quantification of total phenolics, flavonoids, or the bioactivity of crude extracts. The tables below summarize the available quantitative data for extracts of I. cylindrica, which likely contain this compound.

Table 1: Bioactivity of Imperata cylindrica Extracts

| Extract Source and Type | Cell Line | Bioactivity | IC50 Value (µg/mL) | Reference |

| Methanolic Extract (Whole Plant) | Human Breast Cancer (MCF-7) | Inhibition of proliferation | 83.10 | [12] |

| Methanolic Extract (Leaf) | Human Oral Squamous Carcinoma (SCC-9) | Cytotoxicity | 139.8 | [13] |

| Ethyl Acetate Extract (Aerial Part) | Human Colorectal Cancer (HT-29) | Anti-cancer activity | 14.5 | [15] |

| Methanolic Extract (Root) | Human Cervical Cancer (HeLa) | Growth inhibition (24h) | 84.17 ± 4.00 | [14] |

| Methanolic Extract (Root) | Human Cervical Cancer (CaSki) | Growth inhibition (24h) | 65.14 ± 3.35 | [14] |

Experimental Protocols

The following sections provide generalized experimental protocols for the extraction, isolation, and characterization of triterpenoids like this compound from Imperata cylindrica. These are based on standard methodologies reported in the literature for similar compounds.

Extraction of Triterpenoids

This protocol describes a general method for obtaining a triterpenoid-rich extract from the rhizomes of Imperata cylindrica.

-

Plant Material Preparation: Collect fresh rhizomes of Imperata cylindrica, wash them thoroughly to remove soil and debris, and then air-dry them in the shade. Once completely dry, grind the rhizomes into a fine powder.

-

Maceration: Soak the powdered rhizome material in 96% methanol at a 1:10 (w/v) ratio for 72 hours at room temperature.[16]

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain a crude methanol extract.

-

Solvent Partitioning: Resuspend the crude extract in water and perform successive liquid-liquid partitioning with n-hexane and then ethyl acetate to separate compounds based on polarity.[16] The n-hexane fraction is likely to be enriched with triterpenoids like this compound.

Caption: General workflow for triterpenoid extraction.

Isolation and Purification

Further purification of this compound from the enriched n-hexane fraction can be achieved using chromatographic techniques.

-

Column Chromatography: Subject the concentrated n-hexane fraction to column chromatography on silica gel.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Purification: Pool the fractions containing the compound of interest (as indicated by TLC) and subject them to further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Structural Elucidation

The structure of the isolated this compound can be confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound using Electrospray Ionization Mass Spectrometry (ESI-MS).[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed structure of the molecule using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.[17]

Conclusion and Future Directions

This compound is a key triterpenoid in Imperata cylindrica with significant potential, likely contributing to the plant's allelopathic and medicinal properties, particularly its anti-cancer activity. However, there is a clear need for further research to isolate and purify this compound to unequivocally determine its specific biological roles and pharmacological activities. Future studies should focus on:

-

Quantitative analysis of this compound in different plant parts and under various environmental conditions.

-

In-depth bioassays with purified this compound to determine its specific IC50 values against various cancer cell lines and its precise role in allelopathy.

-

Elucidation of the specific enzymes involved in the later steps of this compound biosynthesis in Imperata cylindrica.

-

Investigation of the signaling pathways modulated by this compound in target organisms.

A more detailed understanding of this compound's biological functions will be invaluable for its potential development as a novel therapeutic agent or a natural herbicide.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Imperata cylindrica: A Review of Phytochemistry, Pharmacology, and Industrial Applications | Semantic Scholar [semanticscholar.org]

- 3. Biosynthetic characterization of the antifungal fernane-type triterpenoid polytolypin for generation of new analogues via combinatorial biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Cancer Effects of Imperata cylindrica Leaf Extract on Human Oral Squamous Carcinoma Cell Line SCC-9 in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 10. A review of the fernane-type triterpenoids as anti-fungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ijpbs.com [ijpbs.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. In Vitro Anticancer Activity of Imperata cylindrica Root's Extract toward Human Cervical Cancer and Identification of Potential Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isolation and identification of a flavonoid compound and in vivo lipid-lowering properties of Imperata cylindrica - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Arundoin

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Arundoin. Due to the limited availability of direct quantitative experimental data in peer-reviewed literature, this document synthesizes predicted physicochemical properties and offers detailed experimental protocols to enable researchers to determine precise solubility values.

Physicochemical Properties and Predicted Solubility

This compound is a triterpenoid methyl ether, a class of natural products generally characterized by their hydrophobicity. The structure of this compound, with its large hydrocarbon backbone and a single methoxy group, suggests low aqueous solubility and higher solubility in organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₂O | PubChem[1] |

| Molecular Weight | 440.7 g/mol | PubChem[1] |

| Estimated Water Solubility | 6.538 x 10⁻⁶ mg/L at 25°C | The Good Scents Company |

| Predicted LogP | 9.5 | PubChem[1] |

The high predicted LogP value of 9.5 strongly indicates that this compound is a very lipophilic compound, which is consistent with its very low estimated water solubility. Based on these properties and the general solubility characteristics of triterpenoids, a qualitative prediction of this compound's solubility in common laboratory solvents is presented in Table 2. It is crucial to note that these are predictions and should be confirmed by experimental data.

Table 2: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | High LogP value and large nonpolar structure. The single ether oxygen is insufficient to significantly increase aqueous solubility. |

| Ethanol | Polar Protic | Moderate to High | The alkyl chain of ethanol can interact with the hydrophobic triterpenoid backbone, while the hydroxyl group offers some polarity. |

| Methanol | Polar Protic | Moderate | Similar to ethanol, but its higher polarity might slightly reduce its effectiveness in solvating the large nonpolar structure compared to ethanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong, versatile solvent capable of dissolving a wide range of nonpolar and polar compounds. |

| Acetone | Polar Aprotic | Moderate to High | Acetone is a good solvent for many organic compounds and is expected to solubilize the hydrophobic structure of this compound. |

| Acetonitrile | Polar Aprotic | Moderate | While polar, acetonitrile is a good solvent for many organic molecules and should be able to dissolve this compound to a reasonable extent. |

| Hexane | Nonpolar | High | As a nonpolar solvent, hexane is expected to be an excellent solvent for the highly lipophilic this compound. |

| Dichloromethane (DCM) | Nonpolar | High | DCM is a common solvent for nonpolar to moderately polar organic compounds and is predicted to be a good solvent for this compound. |

Experimental Protocol for Determining Thermodynamic Solubility

The recommended method for determining the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method . This method is considered the gold standard for its reliability.[2][3][4]

2.1. Materials and Equipment

-

This compound (solid form, high purity)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc., HPLC grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

2.2. Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade) and de-gassed if necessary for the analytical method.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a glass vial. An amount that is visually in excess after equilibration is sufficient. This ensures that a saturated solution is formed.

-

Addition of Solvent: Accurately pipette a known volume of the selected solvent into the vial containing the excess this compound.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the vials for a sufficient duration to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.[2][3] It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is indicated by a plateau in the measured concentration.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow the excess solid to sediment. Centrifugation at the same temperature can be used to accelerate this process.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles. Adsorption of the compound to the filter should be checked and accounted for if significant.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be recorded precisely.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

2.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

Due to the hydrophobic nature of this compound, a reverse-phase HPLC method is recommended for its quantification.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5][6]

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water. Isocratic elution can also be used if adequate separation is achieved.

-

Detector: UV-Vis detector (if this compound has a chromophore) or a Mass Spectrometer (for higher specificity and sensitivity).

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution. A standard curve should be generated to correlate the analytical signal (e.g., peak area) with the concentration. The linearity of the standard curve should be established over the expected concentration range of the diluted samples.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound's solubility.

Signaling Pathways and Biological Activity

Currently, there is a lack of published research detailing specific signaling pathways modulated by this compound or its broader biological activities. As a triterpenoid, it may possess properties similar to other members of this large class of natural products, which are known to exhibit a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Researchers are encouraged to perform initial biological screenings to identify potential areas of activity, which can then be followed by more in-depth studies to identify specific molecular targets and signaling pathways.

A general workflow for investigating the biological activity of a novel compound like this compound would involve:

-

High-Throughput Screening (HTS): Testing the compound against a panel of biological targets or in various cell-based assays to identify potential activities.

-

Dose-Response Studies: Determining the potency (e.g., IC₅₀ or EC₅₀) of the compound in the identified active assays.

-

Mechanism of Action Studies: Investigating how the compound exerts its effect, which may involve identifying direct protein targets, enzyme inhibition kinetics, or effects on specific signaling pathways (e.g., through Western blotting, reporter gene assays, or transcriptomics).

Disclaimer: The information provided in this technical guide is intended for research purposes only. The predicted solubility data should be confirmed experimentally. The experimental protocols are provided as a general guide and may require optimization for specific laboratory conditions and equipment.

References

- 1. This compound | C31H52O | CID 12308619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Hydrophobic Compounds Analyzed With HPLC - AppNote [mtc-usa.com]

- 6. chromatographytoday.com [chromatographytoday.com]

Lack of Specific Data on the Thermal Stability and Degradation of Arundoin Impedes the Creation of a Detailed Technical Guide

A comprehensive search for specific experimental data on the thermal stability and degradation of the triterpenoid Arundoin has yielded no direct studies or quantitative information. While general methodologies for the thermal analysis of natural products, including triterpenoids, are well-documented, specific data pertaining to this compound's decomposition temperature, melting point, degradation products, and degradation kinetics are not available in the public domain. This absence of specific data prevents the creation of the requested in-depth technical guide with detailed quantitative data tables, experimental protocols, and visualizations for this compound.

The initial investigation into the thermal properties of this compound revealed a significant gap in the scientific literature. Searches for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data, which are standard techniques for assessing thermal stability, returned no results for this specific compound. Consequently, crucial quantitative data, such as the onset of decomposition, temperatures of maximum mass loss, and phase transition enthalpies, remain unknown.

Furthermore, no studies detailing the degradation products or the kinetic parameters of this compound's thermal decomposition could be located. This information is vital for understanding the degradation pathways and the stability of the compound under various thermal stresses.

While general experimental protocols for conducting TGA and DSC on natural products are available, they cannot be tailored to this compound without preliminary knowledge of its approximate thermal behavior. For instance, the temperature range, heating rate, and atmospheric conditions for TGA and DSC experiments are highly dependent on the specific compound being analyzed.

Similarly, the request for diagrams of signaling pathways or experimental workflows related to this compound's thermal degradation cannot be fulfilled due to the lack of research in this area.

Methodological & Application

Application Notes and Protocols for the Extraction of Arundoin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arundoin is a pentacyclic triterpenoid methyl ether that has been identified in various plant species, most notably in the rhizomes of Imperata cylindrica (cogon grass) and in Arundo conspicua.[1][2] Triterpenoids as a class of compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3] These application notes provide a detailed overview of the protocols for the extraction and purification of this compound from plant material, tailored for research and drug development purposes.

Data Presentation: Quantitative Analysis of Triterpenoid Extraction

While specific quantitative data for this compound extraction is limited in publicly available literature, the following table summarizes typical yields and key parameters for the extraction of total triterpenoids from Imperata cylindrica and other relevant plant sources using various methods. This data can serve as a baseline for the optimization of this compound-specific extraction protocols.

| Plant Material | Extraction Method | Solvent System | Solvent:Solid Ratio | Temperature (°C) | Time | Total Triterpenoid Yield | Reference |

| Imperata cylindrica rhizomes | Maceration | 96% Methanol | Not Specified | Room Temperature | 3 x 24 h | Not Specified for triterpenoids, but yielded various compounds including this compound. | [4] |

| Imperata cylindrica | Soxhlet | Ethanol | Not Specified | Boiling point of solvent | Not Specified | Phytochemical screening confirmed the presence of terpenoids. | [5] |

| Imperata cylindrica root | Stirring | 96% (v/v) Ethanol | 7.5:1 (mL/g) | 20-22 | 5 days | Total Polyphenol: 1.109% GAE, Total Flavonoid: 0.1% QE. Triterpenoids are a known constituent. | [6] |

| Clinacanthus nutans leaves | Reflux | 90:10 (v/v) Water:Ethanol | 10:1 (mL/g) | 60 | 120 min | Optimized for phenolic compounds, a related class of phytochemicals. | [7] |

| Rapeseed | Solvent Extraction | Petroleum ether & Acetone | 29:1 (mL/g) | 42 | 7.3 h | Optimized for Total Carotenoids, demonstrating parameter optimization. | [8] |

Note: The yields of specific triterpenoids like this compound will be a fraction of the total triterpenoid content and require further purification and quantification.

Experimental Protocols

The following protocols are adapted from established methods for the extraction and purification of triterpenoids from plant materials and are recommended for the isolation of this compound from Imperata cylindrica rhizomes.

Protocol 1: Solvent Extraction of this compound

This protocol describes a standard maceration-based solvent extraction method suitable for obtaining a crude extract enriched with this compound.

1. Plant Material Preparation:

-

Obtain fresh or dried rhizomes of Imperata cylindrica.

-

Thoroughly wash the rhizomes to remove any soil and debris.

-

Air-dry the rhizomes in a well-ventilated area or use a laboratory oven at a temperature below 50°C to prevent degradation of thermolabile compounds.

-

Grind the dried rhizomes into a fine powder using a laboratory mill to increase the surface area for extraction.

2. Extraction Procedure:

-

Weigh the powdered plant material.

-

Place the powder in a large Erlenmeyer flask or a suitable extraction vessel.

-

Add an appropriate solvent. Based on literature, 96% ethanol or methanol are effective solvents for triterpenoid extraction.[4][5] A solvent-to-solid ratio of 10:1 (v/v) is a good starting point.

-

Seal the flask and place it on an orbital shaker.

-

Macerate the plant material for 24-48 hours at room temperature. For potentially higher efficiency, the extraction can be repeated three times with fresh solvent.

-

After maceration, separate the extract from the plant residue by filtration through Whatman No. 1 filter paper.

-